molecular formula C16H20N2O2 B5351212 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 108790-62-1

2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B5351212
CAS RN: 108790-62-1
M. Wt: 272.34 g/mol
InChI Key: UPGONPAADHTFSG-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, commonly referred to as HT-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HT-2 is a type of heterocyclic compound that contains a diazatricyclo[3.3.1.1~3,7~]decan-6-one ring system, which gives it its distinctive structure. In

Mechanism of Action

The mechanism of action of HT-2 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, HT-2 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, HT-2 may be able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
HT-2 has been shown to have a variety of biochemical and physiological effects in the body. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HT-2 has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. HT-2 has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HT-2 in lab experiments is its potent antitumor activity. This makes it a useful tool for studying the mechanisms of cancer growth and development. Additionally, HT-2 has been found to have a relatively low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. However, one of the main limitations of using HT-2 in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research on HT-2. One area of interest is in the development of new cancer therapies that utilize the unique properties of HT-2. Additionally, research could focus on the development of new methods for synthesizing HT-2 that are more efficient and cost-effective. Finally, research could explore the potential applications of HT-2 in other areas, such as the development of new antibiotics and antifungal agents.

Synthesis Methods

The synthesis of HT-2 involves a multistep process that starts with the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 2,5-dimethylpiperazine to produce the intermediate compound, which is then cyclized to form HT-2. The final product is then purified using column chromatography to obtain a pure sample.

Scientific Research Applications

HT-2 has been the subject of extensive scientific research due to its potential applications in a variety of fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. HT-2 has been shown to have potent antitumor activity in vitro, making it a potential candidate for the development of new cancer therapies. Additionally, HT-2 has been found to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics and antifungal agents.

properties

IUPAC Name

2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-15-7-17-9-16(2,14(15)20)10-18(8-15)13(17)11-3-5-12(19)6-4-11/h3-6,13,19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGONPAADHTFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148737
Record name 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108790-62-1
Record name 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108790621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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